Z-L-histidine benzyl ester

説明

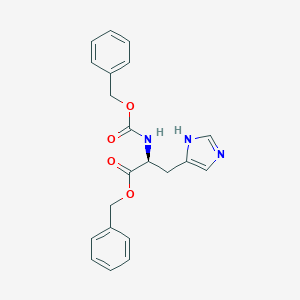

Z-L-histidine benzyl ester is a biochemical used for proteomics research . It has a molecular formula of C21H21N3O4 and a molecular weight of 379.41 . It is a mixture of τ-Bzl and π-Bzl isomers .

Synthesis Analysis

The synthesis of benzyl esters, such as Z-L-histidine benzyl ester, can be achieved through a direct esterification of alcohols catalyzed by TBAI via C (sp3)–H bond functionalization . This process is performed under mild and clean conditions, yielding a series of benzyl esters .

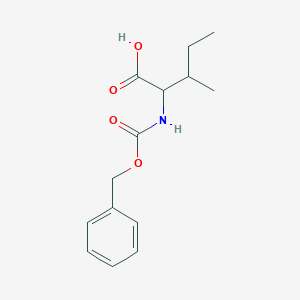

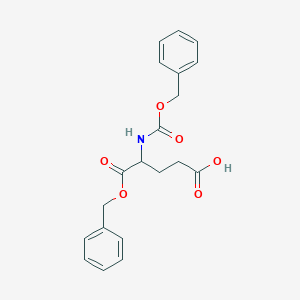

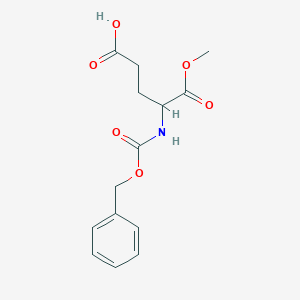

Molecular Structure Analysis

The molecular structure of Z-L-histidine benzyl ester comprises 21 carbon atoms, 21 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms . Further details about its structure can be obtained from advanced spectroscopic techniques like infrared spectroscopy, mass spectrometry, and NMR .

Chemical Reactions Analysis

Esters, including Z-L-histidine benzyl ester, typically undergo reactions where the alkoxy (OR′) group is replaced by another group . One such reaction is hydrolysis, which is catalyzed by either an acid or a base . The hydrolysis of esters is a key reaction in organic synthesis .

科学的研究の応用

Biomedical Applications Low-Molecular-Weight Hydrogels (LMWHs)

Z-L-histidine benzyl ester is utilized in the synthesis of LMWHs, which are materials with potential applications in various biomedical fields. These hydrogels are valued for their cost-effective preparation, easy functionalization, biocompatibility, low toxicity, and responsiveness to external stimuli, making them ideal for drug delivery systems and tissue engineering .

Bioimaging Two-Photon Nanoprobes

Research indicates that Z-His-OBzl can induce co-assembly with indocyanine green (ICG), a near-infrared cyanine dye, forming bioorganic two-photon nanoprobes. This application is significant in bioimaging, particularly for deep-tissue imaging and diagnostics .

Proteomics Research

Z-L-histidine benzyl ester is also a biochemical used in proteomics research. Proteomics involves the large-scale study of proteins, their structures, and functions. The compound’s role in this field could be related to protein synthesis or modification .

Controlled Drug Delivery

The amphiphilic and positively charged nature of Z-His-OBzl makes it suitable for controlled drug delivery applications. It can be used to create smart LMWHs that demonstrate responsiveness to external stimuli such as light, temperature, enzymes, or pH .

Synthetic Methodologies

Z-L-histidine benzyl ester may be involved in synthetic methodologies where its properties are harnessed to create complex molecules or materials with specific functions, potentially in the development of new pharmaceuticals or biomaterials .

Therapeutics Photo-Oxidation Enhanced Emission Mechanism

In therapeutic applications, Z-His-OBzl’s interaction with other compounds can lead to a photo-oxidation enhanced emission mechanism. This could be explored for therapeutic interventions that require precise activation by light or other external factors .

作用機序

Target of Action

Z-L-histidine benzyl ester, also known as Z-His-OBzl, is a biochemical used in proteomics research It’s known that histidine, a component of this compound, is a precursor to histamine, a critical mediator of ige/mast cell-mediated anaphylaxis, a neurotransmitter, and a regulator of gastric acid secretion .

Mode of Action

It’s known that histamine, which is synthesized from the amino acid histidine, is catalyzed by the enzyme histidine decarboxylase (hdc), which removes the carboxyl group from histidine . It’s plausible that Z-His-OBzl may interact with similar biochemical processes.

Biochemical Pathways

Z-His-OBzl may be involved in the biosynthesis of ergothioneine, a super antioxidant . Ergothioneine and mycothiol are low molecular mass redox protective thiols present in actinomycetes, particularly mycobacteria .

Pharmacokinetics

It’s known that the compound is used for research purposes , suggesting that it may have suitable bioavailability for experimental applications.

Result of Action

Given its potential involvement in the biosynthesis of ergothioneine , it may contribute to the antioxidant defense mechanisms in cells.

Action Environment

It’s known that the compound is stored at -15°c , suggesting that temperature may play a role in maintaining its stability.

将来の方向性

The future directions in the field of ester chemistry, including Z-L-histidine benzyl ester, involve the development of more efficient and environmentally friendly methods for ester synthesis . There is also a growing interest in the use of esters in the production of complex molecules such as paclitaxel, prunustatin A, and others .

特性

IUPAC Name |

benzyl (2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c25-20(27-13-16-7-3-1-4-8-16)19(11-18-12-22-15-23-18)24-21(26)28-14-17-9-5-2-6-10-17/h1-10,12,15,19H,11,13-14H2,(H,22,23)(H,24,26)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSUWDHSSVSZBJZ-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC2=CN=CN2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CC2=CN=CN2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426715 | |

| Record name | Z-L-histidine benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-L-histidine benzyl ester | |

CAS RN |

20794-07-4 | |

| Record name | Z-L-histidine benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

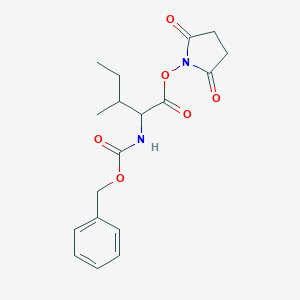

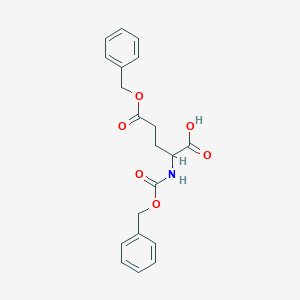

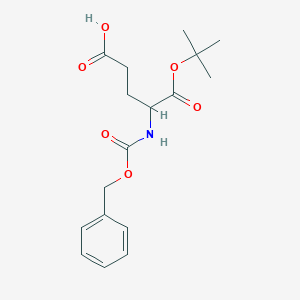

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

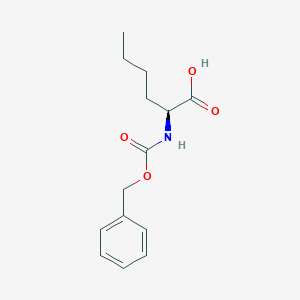

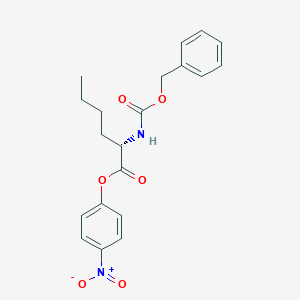

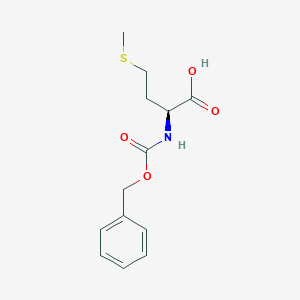

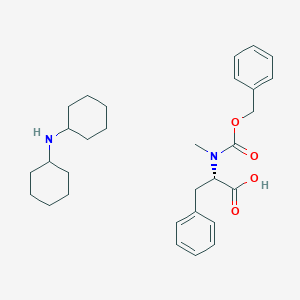

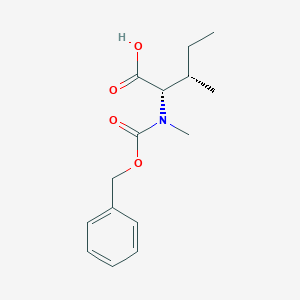

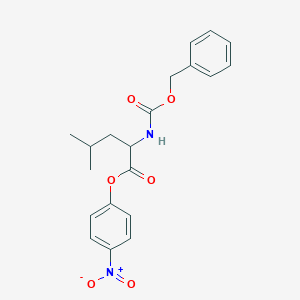

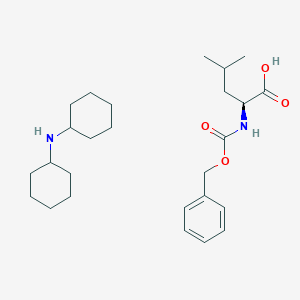

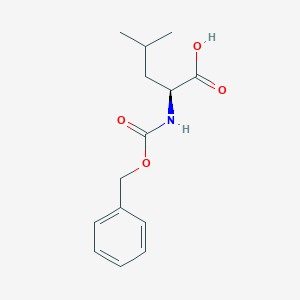

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。